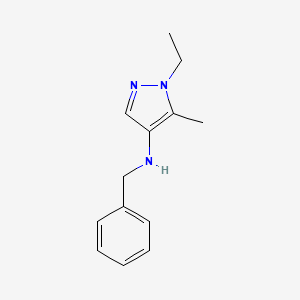

N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine

Beschreibung

N-Benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a benzyl group at the N-position, an ethyl substituent at the 1-position, and a methyl group at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied due to their diverse pharmacological and material science applications, including kinase inhibition and agrochemical uses.

Key structural attributes:

Eigenschaften

Molekularformel |

C13H17N3 |

|---|---|

Molekulargewicht |

215.29 g/mol |

IUPAC-Name |

N-benzyl-1-ethyl-5-methylpyrazol-4-amine |

InChI |

InChI=1S/C13H17N3/c1-3-16-11(2)13(10-15-16)14-9-12-7-5-4-6-8-12/h4-8,10,14H,3,9H2,1-2H3 |

InChI-Schlüssel |

RSPCGFWGKLXKNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=C(C=N1)NCC2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of 1,3-Diketones with Hydrazines

The condensation of ethyl acetoacetate (a 1,3-diketone analog) with hydrazine derivatives forms the pyrazole ring. For example, reacting ethyl acetoacetate with methylhydrazine in ethanol under reflux yields 1-ethyl-5-methyl-1H-pyrazole. Subsequent functionalization at the 4-position introduces the benzylamine group.

Knorr Pyrazole Synthesis

This classical method involves the reaction of hydrazines with β-keto esters. Ethyl 3-oxobutanoate and ethylhydrazine oxalate react in acetic acid to form 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate, which is decarboxylated to yield the unsubstituted pyrazole intermediate.

Sequential Alkylation and Amination

A modular approach involves sequential alkylation of the pyrazole core followed by amination. This method allows precise control over substituent placement.

Step 1: Ethylation at Position 1

1H-Pyrazole is alkylated with ethyl bromide using sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature, achieving 85% yield.

Step 2: Methylation at Position 5

The ethylated intermediate is methylated at position 5 using methyl iodide and lithium hexamethyldisilazide (LiHMDS) in THF at −78°C. This low-temperature protocol prevents over-alkylation.

Reaction Optimization and Challenges

Solvent Effects

Catalytic Systems

Purification Strategies

-

Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) eluent resolves regioisomeric byproducts.

-

Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals (mp 112–114°C).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Applications and Derivatives

This compound serves as a precursor for anticancer agents. For example, benzamide derivatives of this compound exhibit submicromolar activity against pancreatic cancer cells (MIA PaCa-2, EC₅₀ = 0.8 μM). Modifications at the benzyl group (e.g., electron-withdrawing substituents) enhance metabolic stability and target binding .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine has been investigated for its anticancer properties. Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in breast cancer (MDA-MB-231) and pancreatic cancer (MIA PaCa-2) cell lines. The IC50 values for these compounds often indicate effective inhibition of cell proliferation, with some studies reporting IC50 values as low as 2.5 µM for certain derivatives.

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest it may modulate mTORC1 activity, which is crucial in inflammation regulation. This modulation can enhance autophagy and reduce inflammatory markers in various models.

2.1 Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly in pathways associated with cancer and inflammation:

- Mechanism of Action : The compound's ability to inhibit specific enzymes can lead to therapeutic effects in diseases such as cancer and chronic inflammatory conditions .

2.2 Receptor Modulation

The compound may also act as a receptor modulator, influencing signal transduction pathways critical for cellular responses. This property enhances its potential therapeutic applications.

Case Studies

Several case studies have documented the efficacy of N-benzyl derivatives in preclinical models:

4.1 Breast Cancer Model

In vitro studies demonstrated that N-benzyl pyrazole derivatives induced apoptosis in MDA-MB-231 cells at concentrations as low as 2.5 µM, enhancing caspase activity significantly.

4.2 Inflammation Model

In models assessing inflammation, compounds similar to N-benzyl derivatives showed reduced inflammatory markers and improved outcomes in animal models treated with these compounds .

Wirkmechanismus

The mechanism of action of N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target . For instance, in antimicrobial applications, it may inhibit essential bacterial enzymes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis focuses on pyrazole-based amines and their derivatives, emphasizing substituent effects, physicochemical properties, and synthesis methodologies.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Data Source |

|---|---|---|---|---|

| N-Benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine | C₁₃H₁₇N₃ | ~215.30 | Benzyl (N), ethyl (1), methyl (5) | Inferred |

| (E)-N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine | C₂₃H₁₈N₄ | 350.42 | Diphenyl (1,3), benzylidene (4) | |

| N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine | C₁₅H₂₅N₅ | 275.39 | Ethyl (1), methyl (4,5), isobutyl (3) | |

| (1-Ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride | C₇H₁₄N₃·2HCl | 208.12 | Ethyl (1), methyl (N), pyrazole (5) |

Key Observations :

- Substituent Position : The placement of alkyl/aryl groups significantly impacts electronic and steric properties. For instance, the diphenyl groups in (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine enhance aromatic stacking interactions but reduce solubility .

- N-Substitution : Benzyl groups (as in the target compound) introduce lipophilicity, whereas methyl or morpholine groups (e.g., in ) may improve aqueous solubility.

Insights :

Physicochemical and Functional Differences

- Lipophilicity : The benzyl group in the target compound likely increases logP compared to methyl-substituted analogs (e.g., ), impacting membrane permeability.

- Thermal Stability : Melting points for diphenyl-substituted pyrazoles (e.g., 160–165°C in ) suggest higher crystallinity versus alkylated derivatives.

- Biological Activity : While specific data for the target compound are lacking, morpholine- or fluorine-containing analogs (e.g., in ) often exhibit enhanced bioactivity due to improved solubility or target binding.

Biologische Aktivität

N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The general structure can be represented as follows:

This compound features a pyrazole ring, which is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

The anticancer activity is primarily attributed to the compound's ability to modulate autophagy and inhibit the mTORC1 signaling pathway:

- mTORC1 Inhibition : Research indicates that this compound disrupts mTORC1 reactivation following nutrient deprivation, leading to reduced cell growth in cancerous cells .

- Autophagy Modulation : The compound enhances basal autophagy while impairing autophagic flux under starvation conditions, which may selectively target cancer cells under metabolic stress .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of N-benzyl derivatives and related compounds:

Diverse Biological Activities

Beyond anticancer properties, pyrazole derivatives exhibit a range of biological activities:

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting a pyrazole precursor (e.g., 5-methyl-1-ethyl-1H-pyrazol-4-amine) with benzyl halides or aromatic aldehydes under basic conditions. For example, in analogous pyrazole derivatives, cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent alkylation with benzyl bromide yields the target scaffold. Key reagents include DMF-DMA (dimethylformamide dimethyl acetal) for cyclization and Cs₂CO₃ as a base for benzylation .

Q. Which spectroscopic methods are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and pyrazole ring protons (δ 5.5–6.5 ppm). Methyl and ethyl groups appear as singlets/multiplets in δ 1.0–2.5 ppm .

- IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. How is crystallographic data obtained for structural validation?

Single-crystal X-ray diffraction (SXRD) with programs like SHELXL (for refinement) or ORTEP-3 (for visualization) is standard. For pyrazole derivatives, hydrogen bonding and π-π stacking interactions are critical for lattice stabilization .

Advanced Research Questions

Q. How can synthetic challenges like low yields or byproducts be addressed?

- Optimizing Conditions : Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (70–120°C) to enhance reaction kinetics. Catalysts like CuBr or POCl₃ improve cyclization efficiency .

- Byproduct Mitigation : Purify intermediates via column chromatography (e.g., hexane/EtOAc gradients) and monitor reactions with TLC .

Q. What strategies resolve contradictions in spectral data interpretation?

- Dynamic NMR : Resolve conformational isomerism (e.g., restricted rotation in benzyl groups) by variable-temperature NMR.

- 2D Techniques (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., aromatic protons) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. How to design assays for evaluating biological activity (e.g., cytotoxicity or enzyme inhibition)?

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations via nonlinear regression .

- Enzyme Inhibition : Screen against targets like carbonic anhydrase (hCA I/II) using stopped-flow CO₂ hydration assays. Compare inhibition constants (Ki) with reference inhibitors .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.